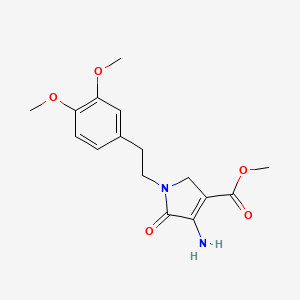
methyl 4-amino-1-(3,4-dimethoxyphenethyl)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 4-amino-1-(3,4-dimethoxyphenethyl)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C16H20N2O5 and its molecular weight is 320.345. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 4-amino-1-(3,4-dimethoxyphenethyl)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate is a compound of increasing interest in pharmacological research due to its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C15H18N2O4
- Molecular Weight : 290.31 g/mol
This compound exhibits various biological activities that can be attributed to its structural components:
- Inhibition of Tumor Growth : Preliminary studies suggest that this compound may inhibit the growth of certain tumor cell lines. The mechanism involves interference with cell cycle progression and induction of apoptosis in cancer cells.
- Antioxidant Properties : The presence of methoxy groups in the phenethyl moiety enhances the compound's ability to scavenge free radicals, thereby reducing oxidative stress in cells.
- Antimicrobial Activity : Research indicates potential antimicrobial effects against various bacterial strains, suggesting its utility in treating infections.
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound:
Case Studies and Research Findings
- Tumor Cell Line Studies : In a study utilizing the MTT assay, this compound demonstrated a dose-dependent inhibition of cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The IC50 values ranged from 10 to 50 µM depending on the specific cell line tested.
- Antioxidant Effects : The compound's antioxidant capacity was evaluated using the DPPH assay, revealing a significant reduction in DPPH radical concentration at concentrations as low as 25 µg/mL. This suggests a promising role for the compound in mitigating oxidative stress-related damage.
- Antimicrobial Testing : In antimicrobial assays against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MICs) of 500 µg/mL and 750 µg/mL respectively, indicating moderate antibacterial activity that warrants further exploration.
Properties
IUPAC Name |
methyl 4-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2H-pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5/c1-21-12-5-4-10(8-13(12)22-2)6-7-18-9-11(16(20)23-3)14(17)15(18)19/h4-5,8H,6-7,9,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHMSZXFZFGJMIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2CC(=C(C2=O)N)C(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














